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Compound of Interest

Compound Name: DAPI dilactate

Cat. No.: B1147960 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and protocol for the use of DAPI dilactate
in the fluorescent staining of frozen tissue sections. DAPI (4',6-diamidino-2-phenylindole) is a

widely used nuclear counterstain that emits a blue fluorescence upon binding to the minor

groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich

regions.[1][2][3] The dilactate salt form of DAPI offers enhanced water solubility compared to

the more common dihydrochloride salt, facilitating easier preparation of stock solutions.[4]

Mechanism of Action: DAPI exhibits a significant increase in fluorescence quantum yield,

approximately 20-fold, upon binding to dsDNA. This specific interaction makes it an excellent

tool for visualizing cell nuclei in both fixed cells and tissue sections with minimal cytoplasmic

background. While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a

shifted emission maximum (~500 nm) compared to when bound to dsDNA (~461 nm).

Applications in Research and Drug Development: In the context of frozen tissue sections, DAPI

staining is crucial for:

Histological Context: Providing clear visualization of tissue architecture and cell distribution.

Immunofluorescence (IF) and Immunohistochemistry (IHC): Serving as a counterstain to

localize target proteins relative to the nucleus.
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Cell Proliferation and Apoptosis Studies: Assessing nuclear morphology, condensation, and

fragmentation.

High-Content Screening: Automating cell counting and nuclear segmentation in tissue-based

assays.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of

DAPI dilactate for staining frozen tissue sections.

Table 1: DAPI Dilactate Properties

Property Value

Molecular Weight 457.48 g/mol

Excitation Maximum (bound to dsDNA) 358 nm

Emission Maximum (bound to dsDNA) 461 nm

Solubility Highly soluble in water

Storage (Powder) -20°C for up to 3 years

Storage (Stock Solution) -20°C or -80°C for at least 6 months

Table 2: Solution Preparation and Staining Concentrations
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Solution Preparation
Recommended
Concentration for
Frozen Sections

Incubation Time

Stock Solution

Dissolve 5 mg of DAPI

dilactate in 1 mL of

deionized water or

DMF to make a 5

mg/mL (10.9 mM)

solution.

N/A N/A

Working Solution

Dilute the stock

solution in Phosphate-

Buffered Saline

(PBS).

1 µg/mL (1:5000

dilution of 5 mg/mL

stock) or 300 nM

2-10 minutes

Experimental Protocols
Protocol 1: Preparation of DAPI Dilactate Stock and
Working Solutions
This protocol describes the preparation of a concentrated stock solution and a ready-to-use

working solution of DAPI dilactate.

Materials:

DAPI dilactate powder

Deionized water (dH₂O) or Dimethylformamide (DMF)

Phosphate-Buffered Saline (PBS), pH 7.4

Microcentrifuge tubes

Pipettes and sterile tips

Procedure:
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Stock Solution (5 mg/mL): a. Allow the DAPI dilactate powder vial to equilibrate to room

temperature before opening. b. Add 2 mL of dH₂O or DMF to a 10 mg vial of DAPI dilactate
to yield a 5 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. The

dilactate salt should dissolve readily in water. d. Aliquot the stock solution into smaller

volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. e.

Store the aliquots at -20°C or -80°C.

Working Solution (1 µg/mL): a. Thaw an aliquot of the DAPI stock solution at room

temperature, protected from light. b. Dilute the 5 mg/mL stock solution 1:5000 in PBS to

prepare a 1 µg/mL working solution. For example, add 1 µL of the stock solution to 5 mL of

PBS. c. The working solution can be stored at 4°C for short-term use, protected from light.

Protocol 2: Staining of Frozen Tissue Sections
This protocol outlines the steps for staining cryostat-sectioned tissues with DAPI dilactate. It

assumes that the frozen tissue sections have been appropriately prepared and are mounted on

slides.

Materials:

Slides with frozen tissue sections

DAPI dilactate working solution (1 µg/mL in PBS)

Phosphate-Buffered Saline (PBS), pH 7.4

Antifade mounting medium

Coverslips

Coplin jars or a staining dish

Humidified chamber

Procedure:

Tissue Section Preparation: a. If starting with fresh tissue, snap-freeze in isopentane cooled

with dry ice. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. b.
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Cut frozen sections at a thickness of 5-10 µm using a cryostat and mount them on adhesive-

coated slides. c. Air dry the sections for 30 minutes at room temperature. Slides can be

stored at -80°C for several months.

Rehydration and Fixation (if necessary): a. Bring the slides to room temperature for 10-20

minutes. b. Wash the slides with PBS for 5-10 minutes to remove the OCT compound. c. If

the tissue was not pre-fixed, you can fix the sections at this stage. A common method is

immersion in ice-cold acetone or 4% paraformaldehyde (PFA) in PBS for 10-20 minutes. d.

Wash the slides three times with PBS for 5 minutes each.

Permeabilization (Optional): a. For intracellular targets in co-staining experiments,

permeabilization may be necessary. Incubate the sections with 0.1-0.25% Triton X-100 in

PBS for 10 minutes at room temperature. b. Wash the slides three times with PBS for 5

minutes each. For DAPI-only staining, this step is often not required.

DAPI Staining: a. Carefully blot the excess PBS from around the tissue section. b. Apply

enough DAPI working solution (1 µg/mL) to completely cover the tissue section. c. Incubate

for 2-5 minutes at room temperature in a dark, humidified chamber to prevent drying. d.

Note: Incubation time may need optimization. Over-incubation can lead to high background.

Washing: a. Gently rinse off the DAPI solution with PBS. b. Wash the slides twice with PBS

for 5 minutes each to remove unbound DAPI.

Mounting: a. Carefully remove the excess PBS from the slide. b. Apply a drop of antifade

mounting medium to the tissue section. c. Lower a coverslip onto the mounting medium,

avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish if desired. e.

Allow the mounting medium to cure according to the manufacturer's instructions.

Visualization: a. Visualize the stained sections using a fluorescence microscope equipped

with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). b. Store the slides at 4°C in

the dark.

Visualizations
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DAPI Staining Mechanism
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Tissue Preparation

Staining Protocol

Final Steps

1. Tissue Collection
(Fresh Tissue)

2. Snap Freezing
(Isopentane & Dry Ice)

3. Embedding
(OCT Compound)

4. Cryosectioning
(5-10 µm)

5. Rehydration & OCT Removal
(PBS Wash)

6. Fixation (Optional)
(e.g., 4% PFA)

7. DAPI Staining
(1 µg/mL, 2-5 min)

8. Washing
(PBS)

9. Mounting
(Antifade Medium)

10. Visualization
(Fluorescence Microscope)
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Frozen Section Staining Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

